3-Chloro-4-fluorobenzonitrile
3-Chloro-4-fluorobenzonitrile
The FTIR and Raman spectra of 3-chloro-4-fluorobenzonitrile by ab initio HF and density functional method has been reported. Reaction of 3-chloro-4-fluorobenzonitrile with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) has been reported.
Brand Name:
Vulcanchem
CAS No.:
117482-84-5
VCID:
VC20818228
InChI:
InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
SMILES:
C1=CC(=C(C=C1C#N)Cl)F
Molecular Formula:
C7H3ClFN
Molecular Weight:
155.55 g/mol
3-Chloro-4-fluorobenzonitrile
CAS No.: 117482-84-5
Cat. No.: VC20818228
Molecular Formula: C7H3ClFN
Molecular Weight: 155.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The FTIR and Raman spectra of 3-chloro-4-fluorobenzonitrile by ab initio HF and density functional method has been reported. Reaction of 3-chloro-4-fluorobenzonitrile with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) has been reported. |
|---|---|
| CAS No. | 117482-84-5 |
| Molecular Formula | C7H3ClFN |
| Molecular Weight | 155.55 g/mol |
| IUPAC Name | 3-chloro-4-fluorobenzonitrile |
| Standard InChI | InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H |
| Standard InChI Key | VAHXXQJJZKBZDX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator